Eugenyl acetate (CAS 93-28-7) solves instability and inconsistent bioactivity of eugenol in fragrance, pest control, and antifungal applications.
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Eugenyl Acetate (CAS 93-28-7) is the acetate ester of eugenol, a primary bioactive component of clove oil. This modification, which converts eugenol's free phenolic hydroxyl group into an ester, results in a compound with significantly different physical and biological properties. While sharing the aromatic profile of its precursor, eugenyl acetate exhibits lower volatility, increased chemical stability, and a distinct toxicological profile, making it a non-interchangeable alternative for applications in the fragrance, agrochemical, and pharmaceutical industries where the specific properties of the acetylated form are required.
Direct substitution of eugenyl acetate with its precursor, eugenol, is often unfeasible in practice. The free phenolic hydroxyl group in eugenol is prone to oxidation, which can lead to instability and color changes in formulations. Acetylation blocks this reactive site, yielding a more stable molecule. This structural difference also alters volatility; eugenyl acetate has a higher boiling point (281-285 °C) compared to eugenol (254 °C), affecting release profiles in fragrance and repellent applications. Furthermore, the modification from a hydroxyl to an ester group changes the compound's lipophilicity and steric properties, leading to significantly different biological activities, such as toxicity and repellency, which makes them functionally distinct for specific biocidal applications.
In a direct comparison of toxicity against the microcrustacean *Artemia salina*, a common model for evaluating larvicidal and insecticidal potential, pure eugenyl acetate demonstrated significantly higher potency than clove essential oil, of which eugenol is the primary component. Eugenyl acetate exhibited an LC50 value that was over 5 times lower than that of the essential oil, indicating substantially greater toxicity to the target organism.
| Evidence Dimension | Toxicity (LC50) |
| Target Compound Data | 0.1178 µg/mL |
| Comparator Or Baseline | Clove Essential Oil: 0.5993 µg/mL |
| Quantified Difference | 5.08x more toxic |
| Conditions | Assay against *Artemia salina*. |
For developing potent agrochemical or public health formulations, this five-fold increase in toxicity allows for lower active ingredient concentrations, potentially reducing formulation costs and environmental load.
The acetylation of eugenol to eugenyl acetate directly impacts its physical properties, leading to a significant increase in its boiling point. Technical data sheets report the boiling point of eugenyl acetate as 281-285 °C, which is approximately 27-31 °C higher than that of eugenol (254 °C). This lower volatility is a critical parameter for processability and formulation, as it implies a slower release rate from matrices and greater stability at elevated processing temperatures.
| Evidence Dimension | Boiling Point (°C at 760 mmHg) |
| Target Compound Data | 281-285 °C |
| Comparator Or Baseline | Eugenol: 254 °C |
| Quantified Difference | 27-31 °C higher boiling point |
| Conditions | Standard atmospheric pressure. |
This provides a key procurement justification for applications requiring long-lasting fragrance, flavor, or repellent effects, as well as for materials that undergo thermal processing during manufacturing.
While eugenol itself provides significant mosquito repellency, its acetylated form, eugenyl acetate, does not share this property. In an arm-in-cage assay with *Aedes aegypti* mosquitoes, a 10% eugenyl acetate emulsion provided no significant protection time from bites compared to the lotion base control. In contrast, a 10% eugenol formulation provided a complete protection time (CPT) that was statistically significant and comparable to that of clove oil itself.
| Evidence Dimension | Mosquito Repellency (Complete Protection Time) |
| Target Compound Data | Not significantly different from control |
| Comparator Or Baseline | Eugenol (10%): Provided statistically significant protection time |
| Quantified Difference | Eugenol is an effective repellent, whereas Eugenyl Acetate is ineffective. |
| Conditions | Arm-in-cage assay against *Aedes aegypti*. |
This demonstrates clear functional divergence; a buyer seeking mosquito repellency must procure eugenol, while a buyer needing other biocidal properties without repellency (e.g., in a lure) should select eugenyl acetate.
Eugenyl acetate demonstrates potent antifungal activity against clinically relevant Candida species, a key attribute for its use in pharmaceutical or disinfectant formulations. A study found its Minimum Inhibitory Concentrations (MIC) against isolates of *C. albicans*, *C. parapsilosis*, *C. tropicalis*, and *C. glabrata* to be in the range of 0.1% to 0.4% (v/v). While direct comparative MIC data against eugenol in the same study is not provided, other research confirms eugenol's efficacy, suggesting that acetylation preserves significant antifungal action, which is sometimes lost upon derivatization.
| Evidence Dimension | Antifungal Activity (MIC) |
| Target Compound Data | 0.1% - 0.4% (v/v) |
| Comparator Or Baseline | Pathogenic Candida species (C. albicans, C. parapsilosis, C. tropicalis, C. glabrata) |
| Quantified Difference | Demonstrates fungicidal activity at low concentrations. |
| Conditions | In vitro assay against clinical isolates of Candida. |
This confirms that the compound can be selected for its improved physical properties (stability, volatility) without sacrificing the critical antifungal bioactivity inherent to the eugenol scaffold, making it suitable for advanced antifungal formulations.
Leveraging its 5-fold greater toxicity against *Artemia salina* compared to clove oil, eugenyl acetate is the indicated choice for developing highly concentrated and effective larvicidal products for pest control in aquatic environments. Its lower volatility ensures greater persistence in the target area compared to eugenol.
With a boiling point 27-31 °C higher than eugenol, eugenyl acetate is better suited for incorporation into products that undergo heating during manufacturing, such as baked goods, certain plastics, or candles. This superior thermal stability and lower volatility ensure better retention of the desired spicy, floral aroma and flavor profile in the final product.
The demonstrated efficacy against pathogenic Candida species (MIC 0.1-0.4%) combined with its superior chemical stability makes eugenyl acetate a prime candidate for disinfectants, topical treatments, or coated medical materials. The blocked phenolic hydroxyl group prevents oxidative degradation, ensuring a longer shelf-life and more consistent product performance compared to formulations based on eugenol.
Irritant